molecular formula C14H25N B2794472 N-[2-(1-adamantyl)ethyl]-N-ethylamine CAS No. 27666-70-2

N-[2-(1-adamantyl)ethyl]-N-ethylamine

Cat. No.: B2794472
CAS No.: 27666-70-2
M. Wt: 207.361
InChI Key: QZKOOZQAALGEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyl)ethyl]-N-ethylamine is an organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts high thermal stability and resistance to chemical degradation

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-N-ethylamine has a wide range of applications in scientific research:

Future Directions

The future directions for the research and application of “N-[2-(1-adamantyl)ethyl]-N-ethylamine” and similar adamantane derivatives are promising. They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-N-ethylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantylamine with ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-N-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium or platinum catalysts

    Substitution: Halogenated adamantane derivatives, nucleophiles like amines or thiols

Major Products

    Oxidation: Adamantyl ketones, carboxylic acids

    Reduction: Reduced adamantane derivatives

    Substitution: Various substituted adamantane derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyl)ethyl]-N-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine side chain allows for different interactions and reactivity compared to other adamantane derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-adamantyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKOOZQAALGEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.